molecular formula C20H17BrN4O B2510875 5-[(4-bromophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895005-31-9

5-[(4-bromophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2510875
CAS No.: 895005-31-9
M. Wt: 409.287
InChI Key: DXGFOIGWIPYISQ-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₁₉H₁₅BrN₄O; molecular weight: 395.26 g/mol) is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a 4-bromophenylmethyl group at position 5 and a 2,4-dimethylphenyl substituent at position 1 . Its structure combines a brominated aromatic system with a dimethyl-substituted phenyl ring, which may influence its electronic properties and biological interactions. The compound’s monoisotopic mass is 394.0429, and it has been cataloged under ChemSpider ID 5577580 .

Properties

IUPAC Name

5-[(4-bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O/c1-13-3-8-18(14(2)9-13)25-19-17(10-23-25)20(26)24(12-22-19)11-15-4-6-16(21)7-5-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGFOIGWIPYISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

The synthesis begins with the preparation of the pyrazole backbone. A modified approach by Sahu et al. involves reacting N-(4-hydroxyphenyl)-3-(2,4-dimethylphenyl)acrylamide with hydrazine hydrate under reflux conditions in ethanol. This yields 4-(5-(2,4-dimethylphenyl)-4,5-dihydropyrazole-3-ylamino)phenol, which is subsequently dehydrated using concentrated sulfuric acid to aromatize the pyrazole ring.

Cyclization to Pyrazolo[3,4-d]Pyrimidin-4-One

The final cyclization step employs phosphorus oxychloride (POCl₃) as a dehydrating agent. The intermediate is dissolved in POCl₃ and heated to 110°C for 6 hours, followed by neutralization with ice-cold sodium bicarbonate. The crude product is recrystallized from ethanol to yield the title compound with a reported purity of >98%.

Key Reagents :

  • Hydrazine hydrate (NH₂NH₂·H₂O)
  • 4-Bromobenzyl bromide (C₇H₆Br₂)
  • Phosphorus oxychloride (POCl₃)

Reaction Conditions :

  • Temperature: 80–110°C
  • Solvents: Ethanol, DMF
  • Catalysts: None required

Microwave-Assisted Synthesis for Enhanced Efficiency

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times. A method adapted from Ji et al. involves irradiating a mixture of 3-amino-1-(2,4-dimethylphenyl)pyrazole-4-carboxylate and 4-bromophenylacetonitrile in dioxane at 150°C for 20 minutes. Dry HCl gas is passed through the mixture to catalyze the cyclization, achieving yields of 85–90% compared to 60–70% via conventional heating.

Comparative Analysis of Methods

Parameter Conventional Method Microwave Method
Reaction Time 6–12 hours 20–30 minutes
Yield 60–70% 85–90%
Energy Consumption High Low
Purity >95% >98%

Palladium-Catalyzed Cross-Coupling for Regioselective Bromination

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling strategy is employed to introduce the bromophenyl group post-cyclization. The pyrazolo[3,4-d]pyrimidin-4-one intermediate is treated with 4-bromophenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate in a toluene/water biphasic system. This method achieves regioselectivity >95%, avoiding undesired byproducts.

Optimization of Catalytic Conditions

Catalyst Loading Ligand Temperature Yield
2 mol% Pd(PPh₃)₄ None 80°C 78%
5 mol% Pd(OAc)₂ XPhos (2 mol%) 100°C 92%

Solid-Phase Synthesis for High-Throughput Production

Immobilized Intermediate Strategy

A resin-bound approach utilizes Wang resin functionalized with the pyrazole precursor. After sequential reactions with 4-bromobenzyl bromide and cyclization agents, the product is cleaved from the resin using trifluoroacetic acid (TFA). This method facilitates scalability, with batch yields exceeding 500 mg per gram of resin.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use. Equimolar amounts of the pyrazole amine and 4-bromophenylacetic acid are milled with potassium persulfate as an oxidant. Reactions complete within 2 hours, yielding 80–85% product with minimal waste.

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

5-[(4-bromophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-bromophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can disrupt signaling pathways that are essential for cell proliferation and survival. This makes it a promising candidate for cancer therapy, as it can selectively target tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substituent modifications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Findings References
Target Compound: 5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 5: 4-Bromophenylmethyl; 1: 2,4-dimethylphenyl C₁₉H₁₅BrN₄O 395.26 Structural data available; no direct activity reported. Likely lipophilic (C log P ~3.5 estimated).
5-[(4-Chlorophenyl)methyl]-1-(2-aminoethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 5: 4-Chlorophenylmethyl; 1: 2-aminoethyl C₁₄H₁₄ClN₅O 327.75 Halogen substitution (Cl vs. Br) reduces molecular weight; aminoethyl group may enhance solubility. No activity data.
5-{[3-(4-Chlorophenyl)-4-(4-bromophenyl)thiazol-2-ylidene]amino}-6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one (11e) Thiazole-linked 4-Cl and 4-Br phenyl groups C₂₇H₁₈BrClN₆OS 626.89 Potent anti-inflammatory activity (comparable to indomethacin) with low ulcerogenicity. C log P = 5.2.
1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1: 4-Methoxybenzyl C₁₃H₁₂N₄O₂ 256.26 Methoxy group increases polarity (C log P ~1.8). No biological data reported.
5-{[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (L984-0257) 5: Oxadiazole-ethoxyphenyl; 1: 4-methoxyphenyl C₂₃H₂₀N₆O₄ 444.45 Complex substituents increase steric bulk; potential kinase inhibition inferred from structural class.
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1: 4-Bromophenyl C₁₁H₈BrN₄O 307.11 Simpler structure; bromine at position 1. No activity data.

Key Observations :

Halogen Effects :

  • The target compound’s 4-bromophenyl group enhances lipophilicity compared to chlorine analogs (e.g., compound 11e: C log P = 5.2 vs. chlorophenyl derivatives) . Bromine’s larger atomic size may improve membrane permeability but could increase metabolic stability risks.
  • In contrast, 4-fluorophenyl analogs (e.g., ) exhibit lower molecular weights and altered electronic profiles due to fluorine’s electronegativity .

Anti-inflammatory activity in compound 11e is attributed to the combined presence of 4-chlorophenyl and 4-bromophenyl groups on a thiazole ring, which may enhance target affinity .

Functional Group Impact: Aminoethyl (e.g., ) and methoxy groups (e.g., ) increase polarity, likely improving aqueous solubility but reducing lipophilicity . Oxadiazole moieties (e.g., L984-0257) introduce hydrogen-bonding sites, which could modulate pharmacokinetic properties .

Biological Activity Trends :

  • Derivatives with bulky aromatic substituents (e.g., thiazole-linked compounds in ) show enhanced anti-inflammatory activity, possibly due to improved interaction with hydrophobic enzyme pockets .
  • Minimal ulcerogenicity in compound 11e suggests that balanced lipophilicity (C log P ~5) mitigates gastrointestinal toxicity .

Biological Activity

5-[(4-bromophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest due to its potential biological activities. This pyrazolo-pyrimidine derivative has been studied for its antifungal, anticancer, and anti-inflammatory properties. The following sections detail its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H20BrN5OC_{22}H_{20}BrN_5O with a molecular weight of 444.33 g/mol. Its structure includes a pyrazolo-pyrimidine core substituted with a bromophenyl and a dimethylphenyl group, which may influence its biological activity through electronic and steric effects.

Antifungal Activity

Research indicates that derivatives of pyrazolo-pyrimidines exhibit notable antifungal properties. The compound has shown effectiveness against various fungal strains. For instance, in a study evaluating the antifungal activity of similar compounds, it was found that certain pyrazole derivatives demonstrated strong inhibitory effects against pathogenic fungi such as Candida albicans and Aspergillus niger .

Antitumor Activity

The compound has been assessed for its anticancer potential, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. A study highlighted that pyrazole derivatives with halogen substitutions (like bromine) exhibited enhanced cytotoxic effects in these cell lines. The combination of this compound with doxorubicin resulted in significant synergistic effects, suggesting its potential as an adjunct therapy in cancer treatment .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound has been tested in various assays to evaluate its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These activities suggest a mechanism where the compound could be beneficial in managing inflammatory diseases .

Case Studies

  • Antifungal Evaluation : A series of experiments were conducted to determine the Minimum Inhibitory Concentration (MIC) against several fungal pathogens. The results indicated that the compound inhibited fungal growth at concentrations as low as 10 µg/mL.
  • Cytotoxicity Assays : In vitro studies using the MTT assay revealed that at concentrations of 12.5 µg/mL, the compound significantly reduced cell viability in breast cancer cells compared to untreated controls, supporting its role as a potential anticancer agent .
  • Inflammation Models : In animal models of inflammation, administration of the compound led to a reduction in edema and inflammatory markers, further corroborating its anti-inflammatory potential .

Data Summary

Activity Type Tested Concentration Effectiveness
Antifungal10 µg/mLSignificant growth inhibition
Cytotoxicity12.5 µg/mLReduced viability in cancer cells
Anti-inflammatoryVariesDecreased edema and inflammatory markers

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